molecular formula C14H18N2O3 B256210 (2,4-Dimethoxyphenyl)morpholinoacetonitrile

(2,4-Dimethoxyphenyl)morpholinoacetonitrile

Cat. No. B256210
M. Wt: 262.3 g/mol
InChI Key: IGPRYJRYNXNKDJ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)morpholinoacetonitrile, also known as DMAPAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmaceutical intermediate and as a synthetic building block for organic chemistry. DMAPAN is a white crystalline powder that has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol.

Scientific Research Applications

(2,4-Dimethoxyphenyl)morpholinoacetonitrile has been extensively studied for its potential applications in pharmaceuticals and organic chemistry. It has been used as an intermediate for the synthesis of various drugs, such as antihistamines, antipsychotics, and anti-inflammatory agents. (2,4-Dimethoxyphenyl)morpholinoacetonitrile has also been used as a building block for the synthesis of various organic compounds, including polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)morpholinoacetonitrile is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a decrease in the production of certain chemicals that cause inflammation and pain.
Biochemical and Physiological Effects:
(2,4-Dimethoxyphenyl)morpholinoacetonitrile has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. (2,4-Dimethoxyphenyl)morpholinoacetonitrile has also been shown to have antipsychotic and sedative effects, which make it a potential candidate for the treatment of various mental disorders, such as schizophrenia and bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,4-Dimethoxyphenyl)morpholinoacetonitrile in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. However, one of the limitations of using (2,4-Dimethoxyphenyl)morpholinoacetonitrile is its low solubility in water, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for research on (2,4-Dimethoxyphenyl)morpholinoacetonitrile. One area of research could focus on the development of new synthetic methods for (2,4-Dimethoxyphenyl)morpholinoacetonitrile that are more efficient and cost-effective. Another area of research could focus on the identification of new pharmaceutical applications for (2,4-Dimethoxyphenyl)morpholinoacetonitrile, particularly in the treatment of neurological disorders. Additionally, research could be conducted to better understand the mechanism of action of (2,4-Dimethoxyphenyl)morpholinoacetonitrile, which could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of (2,4-Dimethoxyphenyl)morpholinoacetonitrile can be achieved through a multi-step reaction process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of acetic acid to produce (2,4-dimethoxyphenyl)morpholine. The second step involves the reaction of (2,4-dimethoxyphenyl)morpholine with acetonitrile in the presence of para-toluenesulfonic acid to produce (2,4-Dimethoxyphenyl)morpholinoacetonitrile. The overall yield of this process is approximately 60%.

properties

Product Name

(2,4-Dimethoxyphenyl)morpholinoacetonitrile

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylacetonitrile

InChI

InChI=1S/C14H18N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8H2,1-2H3

InChI Key

IGPRYJRYNXNKDJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(C#N)N2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N2CCOCC2)OC

Origin of Product

United States

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